molecular formula C22H19N3O2 B4930920 2-[5-(4'-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(4'-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B4930920
M. Wt: 357.4 g/mol
InChI Key: KIJPLTILLGEOAO-UHFFFAOYSA-N
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Description

2-[5-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a biphenyl group, an oxadiazole ring, and a pyridine ring

Properties

IUPAC Name

5-[4-(4-propoxyphenyl)phenyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-2-15-26-19-12-10-17(11-13-19)16-6-8-18(9-7-16)22-24-21(25-27-22)20-5-3-4-14-23-20/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJPLTILLGEOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4’-propoxybiphenyl-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to yield the 1,2,4-oxadiazole ring. Finally, the oxadiazole derivative is coupled with 2-bromopyridine under palladium-catalyzed conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[5-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA or RNA can result in antimicrobial or antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine stands out due to its unique combination of structural features, including the biphenyl group, oxadiazole ring, and pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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